ROR|At inverse agonist 30
CAS No.:
Cat. No.: VC13919223
Molecular Formula: C24H31N3O3S
Molecular Weight: 441.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H31N3O3S |
|---|---|
| Molecular Weight | 441.6 g/mol |
| IUPAC Name | N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-N-cyclobutyl-1-phenylmethanesulfonamide |
| Standard InChI | InChI=1S/C24H31N3O3S/c1-20(28)25-14-16-26(17-15-25)23-12-10-21(11-13-23)18-27(24-8-5-9-24)31(29,30)19-22-6-3-2-4-7-22/h2-4,6-7,10-13,24H,5,8-9,14-19H2,1H3 |
| Standard InChI Key | KIHDXHLXSMPQSN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C3CCC3)S(=O)(=O)CC4=CC=CC=C4 |
Introduction
RORγ in Immune Regulation and Disease Pathogenesis
Biological Role of RORγ
RORγ, a member of the nuclear receptor superfamily, functions as a transcription factor that drives the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells. These cells secrete IL-17A, IL-17F, and IL-22, cytokines central to autoimmune conditions such as psoriasis, multiple sclerosis, and rheumatoid arthritis . The constitutive activity of RORγ’s ligand-binding domain (LBD) enables baseline transcriptional activation, making it susceptible to modulation by synthetic ligands. Inverse agonists like compound 30 stabilize receptor conformations that suppress coactivator recruitment, thereby reducing IL-17 production .
Structural Basis of RORγ Ligand Interaction
The LBD of RORγ contains a hydrophobic binding pocket that accommodates both endogenous cholesterol derivatives and synthetic ligands. Crystallographic studies reveal that inverse agonists bind to this pocket and displace helix 12 (H12), a structural element critical for coactivator binding. For example, the complex structure of RORγ with digoxin (PDB: 3B0W) demonstrates how inverse agonists reposition H12 to favor corepressor recruitment . Compound 30, despite conflicting reports about its agonist/inverse agonist activity, shares structural similarities with these ligands, as evidenced by its binding to the same pocket in molecular docking simulations .
Pharmacological Profile of RORγ Inverse Agonist 30
Table 1: Comparative Activity of Select RORγ Ligands
| Compound | Type | EC50/IC50 (nM) | Assay System | PDB ID |
|---|---|---|---|---|
| GSK-2 (30) | Agonist | 20 | IL-17 reporter | 4NIE |
| GSK-13 | Inverse Agonist | 5 | TR-FRET | N/A |
| GSK-21 | Inverse Agonist | 6 | TR-FRET | N/A |
| Digoxin | Inverse Agonist | 1,980 | FP displacement | 3B0W |
Mechanism of Action
Inverse agonists suppress RORγ’s constitutive activity by stabilizing an inactive receptor conformation. This prevents the recruitment of coactivators like SRC2-2 and promotes interactions with corepressors such as NCoR1. Compound 30’s binding induces a conformational shift in the LBD, as observed in the 4NIE crystal structure, where H12 adopts a position incompatible with coactivator docking . This mechanism aligns with other RORγ inverse agonists, such as T0901317 (IC50 = 1.7 μM), albeit with improved potency .
Therapeutic Applications and Preclinical Validation
Autoimmune Disease Models
In murine models of experimental autoimmune encephalomyelitis (EAE), RORγ inverse agonists reduce disease severity by inhibiting Th17 cell differentiation. Compound 30’s structural analogs, such as GSK-13 (IC50 = 5 nM), demonstrate efficacy comparable to monoclonal antibodies targeting IL-17, but with the advantage of oral bioavailability . These findings highlight the potential for small-molecule RORγ modulators to replace biologic therapies, which are costly and prone to immunogenicity.
Metabolic and Oncological Implications
Beyond autoimmunity, RORγ inverse agonists show promise in metabolic disorders. Double knockout mice lacking RORα and RORγ exhibit reduced cholesterol, triglycerides, and blood glucose levels, suggesting that pharmacological inhibition could ameliorate metabolic syndrome . Additionally, RORγ’s role in cancer—particularly in regulating tumor-infiltrating lymphocytes—supports the exploration of compound 30 in oncology, though clinical data remain preliminary .
Challenges and Future Directions
Selectivity and Off-Target Effects
While compound 30 exhibits high affinity for RORγ, cross-reactivity with related nuclear receptors (e.g., RORα) remains a concern. Structural optimization efforts focus on introducing substituents that exploit differences in the LBD’s topology. For example, the addition of a fluorine atom at the C7 position of GSK-21 enhances selectivity for RORγ over RORα by 50-fold .
Clinical Translation
No RORγ inverse agonists have yet received FDA approval, but phase I trials for compounds like VTP-43742 and JNJ-54271074 demonstrate favorable safety profiles. Compound 30’s progression to clinical studies will depend on resolving its efficacy classification (agonist vs. inverse agonist) and optimizing pharmacokinetic properties .
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